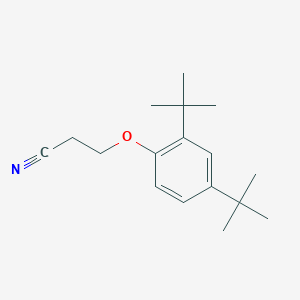

3-(2,4-Di-tert-butylphenoxy)propanenitrile

Description

Properties

IUPAC Name |

3-(2,4-ditert-butylphenoxy)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO/c1-16(2,3)13-8-9-15(19-11-7-10-18)14(12-13)17(4,5)6/h8-9,12H,7,11H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHMHKBXKSFACE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCCC#N)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2,4 Di Tert Butylphenoxy Propanenitrile

Strategies for Carbon-Carbon Bond Formation in Aryl Propionitrile (B127096) Scaffolds

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, allowing for the construction of complex molecular skeletons from simpler precursors. cognitoedu.org In the context of aryl propionitrile scaffolds, this typically involves the attachment of a three-carbon nitrile-containing chain to an aryl group. Research in this area focuses on developing catalytic systems that are not only efficient but also tolerant of various functional groups and offer high degrees of selectivity. researchgate.netrsc.org

Modern Methylation Approaches for Substituted Phenylacetonitrile (B145931) Derivatives

A key strategy for synthesizing 2-arylpropionitriles involves the α-methylation of a corresponding phenylacetonitrile derivative. Traditional methylation methods often suffer from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, and frequently employ toxic reagents. researchgate.netunive.it Consequently, modern research has shifted towards catalytic and greener alternatives.

Ionic liquids (ILs), which are salts with low melting points, have emerged as novel reaction media that can enhance reaction rates and selectivity while offering a solution to catalyst recycling. gac.edu In the realm of C-C bond formation, specific ionic liquids have been investigated for their potential to act not just as solvents but as reagents. For instance, alkylimidazolium-based ionic liquids have been shown to serve as in situ methylation agents for certain weak nucleophiles in ionothermal reactions. rsc.org While the direct catalytic methylation of phenylacetonitrile in ionic liquids is an area of ongoing research, their application in related transformations showcases their potential. For example, phenylacetonitrile has been successfully used as a novel solvent component with ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) bis[(trifluoromethyl)sulfonyl]imide (EmimTFSI) to create safer, high-performance electrolytes, demonstrating the compatibility of the nitrile functionality with ILs. nih.gov The unique properties of ILs, such as their tunable polarity and non-coordinating nature, can influence the reactivity of catalysts and substrates, potentially leading to improved methylation protocols. gac.edu

The principles of green chemistry encourage the use of non-toxic, efficient, and environmentally benign reagents. researchgate.net Dimethyl carbonate (DMC) has been identified as a superior green methylating agent, offering a safe and effective alternative to hazardous compounds like methyl iodide and dimethyl sulfate (B86663). researchgate.netrsc.org

| Methylating Agent | Typical Catalyst/Conditions | Key Advantages | Selectivity (Mono-methylation) | Reference |

|---|---|---|---|---|

| Dimethyl carbonate (DMC) | K₂CO₃, 180-200°C | Non-toxic, biodegradable, high atom economy | >99% | unive.itacs.org |

| Dimethyl sulfate (DMS) | Various bases (e.g., NaOH) | High reactivity | Often yields mixtures of mono- and di-alkylated products | researchgate.netrsc.org |

| Methyl iodide (MeI) | Various bases (e.g., NaH) | High reactivity | Often yields mixtures of mono- and di-alkylated products | researchgate.netrsc.org |

Catalytic Hydrocyanation Routes for Nitrile Introduction

Hydrocyanation, the addition of a hydrogen and a cyanide group across a double bond, is a direct method for introducing the nitrile functionality. However, the high toxicity of hydrogen cyanide (HCN) has spurred the development of safer, catalytically driven alternatives. nih.gov These modern routes often employ less toxic cyanide sources and utilize transition metal catalysts to achieve high efficiency and selectivity.

While direct copper-catalyzed hydrocyanation is established, a tandem approach involving hydroalumination followed by cyanation presents a versatile strategy. The first step, hydroalumination, involves the addition of an aluminum hydride species across an alkene, which can be effectively catalyzed by copper complexes. This creates an organoaluminum intermediate that can then be subjected to cyanation. Copper catalysts are also pivotal in the cyanation step, where they facilitate the transfer of a cyanide group from a source to the alkyl intermediate. tezu.ernet.in This sequence allows for the transformation of simple olefins into valuable nitriles. nih.gov Photoinduced, copper-catalyzed methods have also been developed for the cyanation of unactivated alkyl electrophiles at room temperature, broadening the scope of copper's utility in C-C bond formation. nih.gov

A cutting-edge and sustainable approach to nitrile synthesis involves the replacement of a carboxylic acid group with a cyanide group. nih.gov Electrophotochemical methods merge visible-light photoredox catalysis with electrochemistry to achieve this transformation under mild conditions, avoiding the need for harsh reagents or high temperatures. beilstein-journals.orgresearchgate.net

This strategy typically employs a dual catalytic system. For instance, a cerium salt can act as a photocatalyst for the decarboxylation of an aliphatic or arylacetic acid, generating a carbon-centered radical. acs.org This radical is then intercepted by a chiral copper complex, which mediates the stereoselective formation of the C-CN bond. acs.orgorganic-chemistry.org This synergistic relay catalysis allows for the direct conversion of readily available carboxylic acids into enantioenriched alkyl nitriles with broad functional group compatibility. beilstein-journals.orgacs.orgresearchgate.net The process is environmentally friendly as it avoids the use of chemical oxidants and costly cyanating agents. beilstein-journals.orgresearchgate.net

| Methodology | Catalyst System | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Electrophotochemical Decarboxylative Cyanation | Cerium (photocatalyst) / Copper (cyanation catalyst) | Carboxylic Acids | Sustainable, mild conditions, avoids toxic oxidants, high functional group tolerance | beilstein-journals.orgacs.orgorganic-chemistry.org |

| Copper-Catalyzed Radical Cyanation | Cu(I) salts | Alkyl Halides / Olefins | Can be photoinduced, forms C-C bonds at room temperature | nih.govnih.gov |

| Visible Light Photoredox Cyanation | Photoredox catalyst (e.g., Ru, Ir) with cyanobenziodoxolones | Aliphatic Carboxylic Acids | One-step conversion, high yields, broad scope for α-amino and α-oxy acids | nih.gov |

Construction of the Phenoxy Ether Linkage in Di-tert-butylphenol Precursors

Nucleophilic Aromatic Substitution Variants for Aryl Ether Formation

While the direct synthesis of 3-(2,4-di-tert-butylphenoxy)propanenitrile is more commonly achieved via nucleophilic aliphatic substitution (as detailed in the Williamson ether synthesis), nucleophilic aromatic substitution (SNAr) represents an alternative strategy for forming aryl ethers, particularly with activated aromatic systems. In a typical SNAr reaction, a nucleophile attacks an aromatic ring that is substituted with strong electron-withdrawing groups (such as nitro groups) at positions ortho or para to a suitable leaving group. nih.gov

For precursors related to the di-tert-butylphenyl moiety, this would involve a di-tert-butyl substituted aryl halide activated by electron-withdrawing groups. The reaction with a nucleophile like 3-hydroxypropanenitrile would proceed through a Meisenheimer intermediate. nih.gov However, the use of sterically hindered alkoxides, such as those derived from tertiary alcohols, as nucleophiles in SNAr reactions has been less common and often requires forcing conditions. stanford.edu Recent studies have shown that hindered tertiary alkoxides can be effective nucleophiles in SNAr reactions, particularly with activated aryl fluoride (B91410) electrophiles, providing the desired tertiary alkyl-aryl ethers under mild conditions and in good yields. stanford.edu This suggests that, with an appropriately activated di-tert-butylphenyl precursor, a direct SNAr approach could be feasible.

Condensation and Etherification Protocols

The most prevalent method for constructing the phenoxy ether linkage in this context is the Williamson ether synthesis. This reaction involves the deprotonation of 2,4-di-tert-butylphenol (B135424) with a strong base, such as sodium hydride (NaH), to form the corresponding sodium phenoxide. This potent nucleophile then displaces a halide from a suitable electrophile, such as 3-chloropropanenitrile or 3-bromopropanenitrile, in an SN2 reaction to yield the final product. masterorganicchemistry.comyoutube.com

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to facilitate the SN2 mechanism. masterorganicchemistry.com A significant challenge in this synthesis is the steric hindrance imposed by the two bulky tert-butyl groups on the phenol (B47542) ring, which are ortho and para to the hydroxyl group. This steric bulk can hinder the approach of the electrophile. However, since the reaction occurs at the oxygen atom, which is somewhat removed from the bulky groups, the synthesis is generally successful, although it may require optimized reaction conditions (e.g., elevated temperatures) to achieve good yields. The Williamson synthesis fails for producing highly hindered ethers like di-tert-butyl ether because the required SN2 reaction on a tertiary alkyl halide is disfavored, leading to elimination instead. doubtnut.comyoutube.com In the synthesis of 3-(2,4-di-tert-butylphenoxy)propanenitrile, the electrophile is a primary alkyl halide, making the SN2 pathway viable.

The precursor, 2,4-di-tert-butylphenol, is itself synthesized through a condensation reaction, specifically the Friedel-Crafts alkylation of phenol. wikipedia.org This reaction typically uses isobutylene (B52900) or tert-butyl alcohol as the alkylating agent in the presence of an acid catalyst, such as sulfuric acid or solid acid catalysts like zeolites. wikipedia.orgresearchgate.netsci-hub.se The reaction conditions can be tuned to control the degree of alkylation and the isomeric distribution of the products. google.com

Table 1: Comparison of Etherification Protocols

| Method | Reactants | General Conditions | Advantages | Challenges |

| Williamson Ether Synthesis | 2,4-Di-tert-butylphenoxide, 3-Halopropanenitrile | Strong base (e.g., NaH), Polar aprotic solvent (e.g., DMF) | Versatile, well-established, good yields with primary halides. masterorganicchemistry.com | Sensitive to steric hindrance on the electrophile; potential for elimination side reactions. doubtnut.com |

| Nucleophilic Aromatic Substitution (SNAr) | Activated Di-tert-butylaryl Halide, 3-Hydroxypropanenitrile | Electron-withdrawing groups on aryl ring, Base | Forms C-O bond directly at the aromatic ring. | Requires specific activation of the aryl ring; not the standard route for this compound. nih.govstanford.edu |

| Friedel-Crafts Alkylation (Precursor Synthesis) | Phenol, Isobutylene/tert-Butyl Alcohol | Acid catalyst (e.g., H₂SO₄, Zeolites) | Efficient for synthesizing the 2,4-di-tert-butylphenol precursor. wikipedia.org | Can produce a mixture of isomers (e.g., 2,6-DTBP, 2,4,6-TTBP) and requires purification. google.com |

Regioselective Functionalization and Derivatization of the Di-tert-butylphenyl Moiety

Further modification of the 3-(2,4-di-tert-butylphenoxy)propanenitrile molecule often involves the regioselective functionalization of the di-tert-butylphenyl ring. The existing substituents—the bulky tert-butyl groups and the electron-donating propoxy-nitrile group—exert strong directing effects on subsequent electrophilic aromatic substitution reactions.

The two tert-butyl groups are sterically demanding, which significantly influences the position of incoming electrophiles. The ether linkage is an ortho-, para-director. In this molecule, the para position is blocked by a tert-butyl group. The ortho positions are adjacent to the ether linkage and a tert-butyl group, respectively. The position ortho to the ether and meta to the two tert-butyl groups (position 6) is the most sterically accessible and electronically activated site for electrophilic attack. The other available position on the ring (position 5) is less favored due to steric hindrance from the adjacent tert-butyl group. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation are expected to occur predominantly at the 6-position of the aromatic ring.

Enantioselective Synthesis Considerations for Related Propionitrile Structures

While 3-(2,4-di-tert-butylphenoxy)propanenitrile itself is achiral, the synthesis of chiral analogues is of significant interest in medicinal chemistry and materials science. Chiral centers can be introduced into the propionitrile moiety, for example, at the C2 or C3 position. The development of enantioselective methods to synthesize such structures is an active area of research.

One approach involves the asymmetric cyclopropanation of olefins with diazoacetonitrile, which can be catalyzed by engineered myoglobin (B1173299) to produce nitrile-substituted cyclopropanes with high diastereoselectivity and enantioselectivity. rochester.edu These chiral cyclopropanes can then serve as versatile intermediates.

Another strategy focuses on the enantioselective conjugate addition of nucleophiles to α,β-unsaturated nitriles. Chiral catalysts, often based on transition metals or organocatalysts, can control the stereochemical outcome of the addition, leading to the formation of chiral propionitrile derivatives with high enantiomeric excess. The design of chiral ligands and catalysts that can effectively control the stereochemistry of these reactions is crucial. iupac.orgrsc.org The study of chiral recognition phenomena is key to designing such bioactive compounds and catalysts. nih.gov

Table 2: Enantioselective Strategies for Chiral Propionitrile Analogues

| Strategy | Description | Key Features | Reference Example |

| Asymmetric Cyclopropanation | Reaction of an olefin with a diazo-nitrile reagent in the presence of a chiral catalyst. | Can generate highly functionalized, strained ring systems with excellent stereocontrol. | Myoglobin-catalyzed cyclopropanation with diazoacetonitrile yields products with up to >99% de and ee. rochester.edu |

| Enantioselective Conjugate Addition | Addition of a nucleophile to an α,β-unsaturated nitrile mediated by a chiral catalyst. | A powerful method for creating stereocenters at the β-position relative to the nitrile group. | Chiral C2 symmetric 1,2-diamines and their derivatives show promise as components of new reagents for enantioselective synthesis. iupac.org |

| Asymmetric α-Alkylation | Deprotonation of a nitrile to form a stabilized carbanion, followed by reaction with an electrophile in the presence of a chiral phase-transfer catalyst or ligand. | Creates a stereocenter adjacent to the nitrile group. | Not specifically detailed in the provided search results but is a standard method in asymmetric synthesis. |

Palladium-Catalyzed Synthetic Protocols for Aryl Ketone Analogues from Nitriles

The nitrile group is a versatile functional group that can be transformed into various other moieties, including ketones. Palladium-catalyzed reactions provide an efficient route to convert aryl nitriles into aryl ketones. These methods are valuable for creating analogues of 3-(2,4-di-tert-butylphenoxy)propanenitrile where the nitrile is replaced by a carbonyl group.

One prominent method involves the palladium-catalyzed addition of arylboronic acids to nitriles. researchgate.net This reaction, often carried out in the presence of a suitable palladium catalyst and ligand, allows for the synthesis of a wide range of aryl ketones. The reaction proceeds through a mechanism that likely involves the formation of an arylpalladium species, which then adds across the carbon-nitrogen triple bond of the nitrile. Subsequent hydrolysis of the resulting imine intermediate affords the desired ketone.

Another innovative approach is the palladium-catalyzed C-H addition of arenes to nitriles. nih.gov This method avoids the need for pre-functionalized arylating agents like arylboronic acids. The reaction is believed to proceed via palladium-catalyzed C-H activation of the arene, followed by carbopalladation of the nitrile. This protocol can be applied to both intermolecular and intramolecular reactions, providing moderate to excellent yields of aryl ketones or the corresponding hindered imines. nih.gov

The palladium-catalyzed α-arylation of nitriles is another powerful tool. acs.orgresearchgate.netnih.gov This process involves coupling an aryl halide with the α-anion of a nitrile. While this method primarily forms a C-C bond at the α-position, related methodologies can be adapted for the transformation of the nitrile group itself. The development of sterically hindered, electron-rich phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands has been crucial for expanding the scope and efficiency of these reactions. researchgate.netnih.gov

Advanced Chemical Transformations and Derivatization of 3 2,4 Di Tert Butylphenoxy Propanenitrile

Functional Group Interconversions of the Nitrile Moiety

The aliphatic nitrile group (–C≡N) is a versatile functional handle that can be converted into several other important chemical moieties, including primary amines, carboxylic acids, and precursors for heterocyclic synthesis. libretexts.org These transformations significantly broaden the synthetic utility of the parent molecule.

The reduction of the nitrile group to a primary amine (3-(2,4-Di-tert-butylphenoxy)propan-1-amine) is a fundamental transformation that introduces a basic, nucleophilic center into the molecule. The choice of reducing agent is critical to ensure selectivity and achieve high yields.

Commonly employed methods for the reduction of aliphatic nitriles include catalytic hydrogenation (e.g., using H₂ gas with catalysts like Raney Nickel or Palladium on carbon) and chemical reduction with metal hydrides. Potent reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective but may lack chemoselectivity in more complex molecules. Milder and more selective reagents are often preferred.

For instance, diisopropylaminoborane, particularly in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄), is known to reduce a wide range of aliphatic and aromatic nitriles to primary amines in excellent yields. acs.orgresearchgate.net This system is notable for its tolerance of other functional groups, such as unconjugated alkenes and alkynes. acs.orgresearchgate.net Another effective system involves the use of sodium borohydride (NaBH₄) in conjunction with a Lewis acid catalyst like indium(III) chloride (InCl₃) in a solvent such as tetrahydrofuran (B95107) (THF). chemrxiv.org This combination generates dichloroindium hydride (HInCl₂) and borane (B79455) (BH₃) in situ, which collectively reduce the nitrile to the corresponding primary amine efficiently at room temperature. chemrxiv.org

| Reagent System | Substrate Type | Product | Yield (%) | Reference |

| BH₂N(iPr)₂ / cat. LiBH₄ | Aliphatic Nitrile (Benzyl cyanide) | Phenethylamine | 83 | acs.orgresearchgate.net |

| InCl₃ / NaBH₄ in THF | Aromatic Nitrile (Benzonitrile) | Benzylamine | 99 | chemrxiv.org |

| Ammonia (B1221849) Borane (NH₃BH₃) | Aliphatic Nitrile (Dodecanenitrile) | Dodecylamine | 90 | organic-chemistry.org |

This table presents data for the reduction of representative nitriles to illustrate common methodologies applicable to 3-(2,4-Di-tert-butylphenoxy)propanenitrile.

The nitrile group can be hydrolyzed to a carboxylic acid (3-(2,4-Di-tert-butylphenoxy)propanoic acid), a transformation that replaces the linear nitrile moiety with a planar, acidic functional group. This reaction can be performed under either acidic or alkaline conditions. wikipedia.orgmdpi.com

Acid-catalyzed hydrolysis involves heating the nitrile under reflux with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). mdpi.comrsc.org The reaction proceeds through the intermediate formation of an amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. mdpi.comresearchgate.net

Base-catalyzed hydrolysis is typically achieved by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH). wikipedia.org This process initially yields a carboxylate salt and ammonia gas. wikipedia.orgmdpi.com To obtain the free carboxylic acid, a subsequent acidification step with a strong acid is required to protonate the carboxylate ion. wikipedia.org

| Condition | Reactant | Intermediate/Final Salt | Final Product (after workup) | Reference |

| Acidic (e.g., aq. HCl, heat) | R-C≡N | Amide, then R-COOH + NH₄Cl | Carboxylic Acid | wikipedia.orgmdpi.com |

| Alkaline (e.g., aq. NaOH, heat) | R-C≡N | Amide, then R-COO⁻Na⁺ + NH₃ | Carboxylic Acid (after acidification) | wikipedia.orgmdpi.com |

This table outlines the general pathways for nitrile hydrolysis.

The nitrile functionality can serve as a precursor for generating 1,3-dipolar species, which are valuable intermediates in the synthesis of five-membered heterocycles via [3+2] cycloaddition reactions. libretexts.org A common strategy involves the conversion of the nitrile to a precursor that can then be transformed into a nitrile oxide.

For example, the corresponding carboxylic acid (derived from hydrolysis as in 4.1.2) can be converted to an oxime, which upon oxidation (e.g., with sodium hypochlorite) yields a nitrile oxide. This highly reactive intermediate can then readily participate in cycloaddition reactions with various dipolarophiles (such as alkenes or alkynes) to construct complex heterocyclic scaffolds like isoxazoles or isoxazolines. While direct conversion from the nitrile is less common, multi-step pathways leveraging the transformations described above provide a route to these valuable synthetic intermediates.

Transformations Involving the Hindered Phenoxy Group

The 2,4-di-tert-butylphenoxy group is characterized by a chemically robust aryl ether linkage (C(sp²)–O–C(sp³)). Aryl ethers are generally unreactive and require harsh conditions for cleavage due to the high strength of the C(sp²)-O bond. wikipedia.org The presence of two bulky tert-butyl groups on the phenyl ring introduces significant steric hindrance, which further protects the ether bond and the aromatic ring from chemical attack.

Cleavage of this ether would typically necessitate the use of strong, aggressive acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. libretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of 3-(2,4-Di-tert-butylphenoxy)propanenitrile, SN2 attack by the halide would occur at the less hindered methylene (B1212753) carbon of the propanenitrile chain, leading to the formation of 2,4-di-tert-butylphenol (B135424) and a halogenated nitrile. Due to the stability of this moiety, it is more often retained as a permanent structural feature rather than being a site for synthetic transformation.

Strategic Derivatization for Scaffold Elaboration

The true synthetic potential of 3-(2,4-Di-tert-butylphenoxy)propanenitrile lies in its use as a building block for more complex molecular architectures. The functional group interconversions of the nitrile moiety provide key intermediates for scaffold elaboration.

Amine-Based Elaboration : The primary amine derivative, 3-(2,4-di-tert-butylphenoxy)propan-1-amine, serves as a nucleophile for a wide range of reactions. It can be acylated to form amides, reacted with carbonyl compounds to form imines (which can be further reduced to secondary amines), or used in nucleophilic substitution reactions. These pathways allow for the attachment of new substituents and the construction of larger molecules.

Carboxylic Acid-Based Elaboration : The carboxylic acid derivative, 3-(2,4-di-tert-butylphenoxy)propanoic acid, is a versatile precursor for ester and amide synthesis. Using standard coupling reagents (e.g., DCC, EDC), it can be linked to various alcohols or amines to create a library of derivatives with diverse properties.

Role of the Hindered Phenoxy Group : In these elaborations, the 2,4-di-tert-butylphenoxy group acts as a large, lipophilic, and sterically demanding substituent. This feature can be strategically employed to influence the physicochemical properties of the final molecule, such as solubility, or to control the conformation and interaction of the molecule with biological targets by acting as a bulky "anchor" or blocking group.

Through the selective transformation of its nitrile group, 3-(2,4-Di-tert-butylphenoxy)propanenitrile can be strategically derivatized to generate a wide range of more complex structures, making it a valuable starting material for chemical synthesis.

Computational Chemistry and Theoretical Modeling of 3 2,4 Di Tert Butylphenoxy Propanenitrile

Density Functional Theory (DFT) Investigations of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of molecules. rsc.org For 3-(2,4-Di-tert-butylphenoxy)propanenitrile, DFT calculations, often using hybrid functionals like B3LYP, can accurately predict its three-dimensional geometry, bond lengths, and bond angles. nih.govmdpi.com These calculations typically involve optimizing the molecule's structure to find its lowest energy conformation.

The electronic properties are elucidated by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability; a large gap suggests high stability and low reactivity. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov

| Property | Calculated Value | Significance |

|---|---|---|

| EHOMO (eV) | -6.58 | Indicates electron-donating capability |

| ELUMO (eV) | -0.25 | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE, eV) | 6.33 | Relates to chemical stability and reactivity |

| Dipole Moment (Debye) | 3.85 | Indicates overall polarity of the molecule |

The nitrile (-C≡N) group is a versatile functional group in organic synthesis. DFT calculations are instrumental in predicting its reactivity. For instance, in [3+2] cycloaddition reactions, where nitriles can act as dipolarophiles, DFT can be used to model the reaction pathways and determine activation energies. nih.govnih.gov

| Index | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Measures the ability to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

| Global Electrophilicity (ω) | χ2 / (2η) | Quantifies the electrophilic character of a molecule |

The flexibility of 3-(2,4-Di-tert-butylphenoxy)propanenitrile arises from the rotational freedom around several single bonds, particularly the C-O-C ether linkage and the C-C bonds of the propanenitrile side chain. Conformational analysis aims to identify the stable conformers (rotamers) and the energy barriers between them. researchgate.net

Computational methods can systematically explore the potential energy surface by rotating specific dihedral angles and calculating the energy of each resulting geometry. This process reveals the low-energy conformations that are most likely to be populated at a given temperature. nih.gov For substituted phenoxypropanenitriles, the orientation of the propanenitrile chain relative to the substituted phenyl ring is critical. The bulky tert-butyl groups impose significant steric constraints, likely favoring conformations where the side chain is directed away from them to minimize steric repulsion. nih.gov Understanding the conformational landscape is vital, as the reactivity and physical properties of the molecule can be highly dependent on its preferred three-dimensional shape. mdpi.com

Mechanistic Pathway Calculations and Transition State Characterization

Theoretical calculations are invaluable for elucidating the detailed mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface, computational chemists can trace the entire reaction coordinate from reactants to products, identifying all intermediates and, crucially, the transition states (TS). The transition state is the highest energy point along the reaction pathway, and its structure and energy determine the reaction's activation barrier and, therefore, its rate.

For reactions involving the nitrile group of 3-(2,4-Di-tert-butylphenoxy)propanenitrile, such as hydrolysis or cycloaddition, DFT calculations can be used to locate the precise geometry of the transition states. nih.gov Frequency calculations are then performed to confirm the nature of these structures; a genuine transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Characterizing these transition states provides deep insight into the bond-making and bond-breaking processes, explaining the observed regioselectivity and stereoselectivity of a reaction.

Advanced Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While DFT calculations are powerful for single molecules (often modeled in the gas phase or with implicit solvent models), Molecular Dynamics (MD) simulations offer a way to study the behavior of molecules in a more realistic, explicitly solvated environment over time. easychair.orgeasychair.org MD simulations model the motion of every atom in a system, including the solute (3-(2,4-Di-tert-butylphenoxy)propanenitrile) and the surrounding solvent molecules. nrel.gov

These simulations are essential for understanding how the solvent influences the conformational preferences of the molecule. For example, a polar solvent might stabilize a more polar conformer that would be less favorable in the gas phase. MD can also reveal specific intermolecular interactions, such as hydrogen bonding between the nitrile nitrogen and protic solvent molecules, or van der Waals interactions between the bulky alkyl groups and non-polar solvents. easychair.org These interactions can significantly affect the molecule's reactivity and physical properties.

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR) Studies

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR) are computational models that aim to correlate the structural or electronic properties of a series of related compounds with their experimentally observed reactivity or selectivity. These studies bridge the gap between theoretical descriptors and practical chemical outcomes.

A hypothetical QSRR study on a series of substituted phenoxypropanenitriles, including 3-(2,4-Di-tert-butylphenoxy)propanenitrile, would involve calculating a range of quantum chemical descriptors for each molecule. These descriptors could include:

Electronic Descriptors: HOMO/LUMO energies, partial atomic charges (e.g., on the nitrile carbon and nitrogen), dipole moment.

Steric Descriptors: Molecular volume, surface area, specific parameters describing the bulkiness of the substituents on the phenyl ring.

Topological Descriptors: Indices that numerically describe the molecular structure and branching.

These calculated descriptors would then be used as independent variables in a statistical analysis (e.g., multiple linear regression) to build a mathematical model that predicts an experimental observable, such as a reaction rate constant (reactivity) or a product ratio (selectivity). Such models are valuable for predicting the behavior of new, unsynthesized compounds and for guiding the design of molecules with desired chemical properties.

Advanced Spectroscopic and Analytical Methodologies in Research on 3 2,4 Di Tert Butylphenoxy Propanenitrile

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Research

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of 3-(2,4-Di-tert-butylphenoxy)propanenitrile in solution. Both ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each nucleus.

In a typical ¹H NMR spectrum, the aromatic protons of the 2,4-di-tert-butylphenyl group would appear as distinct signals in the downfield region (typically 6.5-7.5 ppm). The substitution pattern on the benzene (B151609) ring would lead to a specific splitting pattern, allowing for unambiguous assignment. The two tert-butyl groups, being chemically non-equivalent, would present as two sharp singlets in the upfield region, each integrating to nine protons. The methylene (B1212753) protons of the propanenitrile chain adjacent to the ether oxygen (-O-CH₂-) and the nitrile group (-CH₂-CN) would resonate as triplets, with their chemical shifts influenced by the electronegativity of the neighboring atoms.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show distinct signals for the quaternary carbons of the tert-butyl groups, the aromatic carbons (both protonated and non-protonated), the methylene carbons of the propanenitrile chain, and the characteristic signal of the nitrile carbon, which appears significantly downfield.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the molecule. Furthermore, variable temperature NMR studies could provide insights into the rotational dynamics around the aryl-oxygen bond, probing the potential for hindered rotation due to the bulky tert-butyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(2,4-Di-tert-butylphenoxy)propanenitrile in CDCl₃

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 6.8 - 7.4 | m | 3H |

| -O-CH₂- | ~4.2 | t | 2H |

| -CH₂-CN | ~2.8 | t | 2H |

| tert-butyl (ortho) | ~1.4 | s | 9H |

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(2,4-Di-tert-butylphenoxy)propanenitrile in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-O | 150 - 160 |

| Aromatic C-tert-butyl | 140 - 150 |

| Aromatic C-H | 110 - 130 |

| Nitrile (-CN) | 115 - 120 |

| -O-CH₂- | 60 - 70 |

| -CH₂-CN | 15 - 25 |

| tert-butyl (quaternary) | 30 - 40 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of 3-(2,4-Di-tert-butylphenoxy)propanenitrile. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the unambiguous determination of the molecular formula, C₁₇H₂₅NO. uni.lu

Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would typically be used to generate the molecular ion, likely observed as the protonated species [M+H]⁺ or the sodium adduct [M+Na]⁺. The predicted monoisotopic mass of the neutral molecule is 259.1936 Da. uni.lu

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural confirmation. Key fragmentation pathways for 3-(2,4-Di-tert-butylphenoxy)propanenitrile would likely involve cleavage of the ether bond, leading to the formation of a 2,4-di-tert-butylphenoxyl radical or cation and a propanenitrile fragment. Another characteristic fragmentation would be the loss of a tert-butyl group.

Table 3: Predicted m/z Values for Molecular Ions of 3-(2,4-Di-tert-butylphenoxy)propanenitrile in HRMS

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 260.2009 |

| [M+Na]⁺ | 282.1828 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in 3-(2,4-Di-tert-butylphenoxy)propanenitrile.

IR spectroscopy would show characteristic absorption bands for the different vibrational modes of the molecule. A key feature would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band in the region of 2200-2260 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the ether linkage would be visible in the fingerprint region, typically around 1250-1000 cm⁻¹. The vibrations associated with the tert-butyl groups would also be present.

Raman spectroscopy provides complementary information. While the nitrile stretch is also observable in Raman, it is often weaker than in the IR spectrum. The aromatic ring vibrations, however, tend to give strong Raman signals, making it a useful technique for analyzing the substituted benzene ring. mdpi.com

Conformational studies can also be aided by vibrational spectroscopy, as different conformers of the molecule may exhibit slightly different vibrational frequencies. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to gain insights into the most stable conformations of the molecule.

Table 4: Characteristic IR Absorption Bands for 3-(2,4-Di-tert-butylphenoxy)propanenitrile

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Nitrile (C≡N) | Stretch | 2200 - 2260 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aryl Ether (C-O) | Asymmetric Stretch | 1230 - 1270 |

X-ray Crystallography for Single Crystal Structure Determination and Conformational Insights

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that suitable single crystals can be grown. For 3-(2,4-Di-tert-butylphenoxy)propanenitrile, a single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsion angles.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., Chiral HPLC for atropoisomers of related structures)

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of 3-(2,4-Di-tert-butylphenoxy)propanenitrile. A reversed-phase HPLC method, using a C18 column and a mobile phase such as acetonitrile/water or methanol/water, would be suitable for separating the target compound from any starting materials, byproducts, or degradation products. The purity would be determined by the relative area of the main peak in the chromatogram.

An intriguing aspect of the structure of 3-(2,4-Di-tert-butylphenoxy)propanenitrile is the potential for atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. academie-sciences.fr The bulky ortho-tert-butyl group on the phenoxy ring could restrict rotation around the aryl-oxygen bond, potentially leading to the existence of stable, non-interconverting rotational isomers at room temperature.

Chiral HPLC would be the technique of choice to investigate the presence of and separate any potential atropisomers. Chiral stationary phases (CSPs) are designed to interact differently with enantiomers or atropisomers, allowing for their separation. The choice of the chiral column and the mobile phase would be critical for achieving resolution. The study of atropisomerism in related indole-substituted phthalonitrile (B49051) derivatives highlights the possibility of such phenomena in sterically hindered aromatic systems. academie-sciences.fr

Applications in Advanced Materials Science and Synthetic Chemistry

Role as Versatile Intermediates in Fine Chemical Synthesis

The molecular architecture of 3-(2,4-Di-tert-butylphenoxy)propanenitrile makes it a highly valuable intermediate in the synthesis of more complex molecules. The nitrile group (–C≡N) is a particularly useful functional group in organic synthesis, capable of undergoing a variety of transformations. For instance, it can be hydrolyzed to carboxylic acids, reduced to primary amines, or reacted with Grignard reagents to form ketones. This chemical reactivity allows for the introduction of diverse functionalities, making it a key stepping stone in multi-step syntheses.

The 2,4-di-tert-butylphenoxy group, on the other hand, imparts specific physical and chemical properties to the molecule and its derivatives. The bulky tert-butyl groups provide steric hindrance, which can influence the regioselectivity of reactions and enhance the thermal and oxidative stability of the final products. This phenoxy moiety is a common feature in antioxidants and stabilizers for polymers. wikipedia.org The synthesis of related phenoxypropanenitriles, such as 3-(4-methoxyphenoxy)propanenitrile (B1345591), is typically achieved through the cyanoethylation of the corresponding phenol (B47542) with acrylonitrile (B1666552), often in the presence of a base catalyst. chemicalbook.com A similar synthetic strategy can be envisioned for the preparation of 3-(2,4-Di-tert-butylphenoxy)propanenitrile from 2,4-di-tert-butylphenol (B135424).

Table 1: Potential Chemical Transformations of the Nitrile Group

| Reaction Type | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid |

| Reduction | LiAlH₄ or H₂, Catalyst | Primary Amine |

| Grignard Reaction | RMgX, then H₃O⁺ | Ketone |

| Cycloaddition | Azides | Tetrazole |

Precursors for Functional Polymer and Oligomer Design

The presence of the nitrile group in 3-(2,4-Di-tert-butylphenoxy)propanenitrile makes it a candidate for polymerization reactions. Nitrile-containing polymers, such as polyacrylonitrile, are known for their unique properties and applications. While direct polymerization of this specific monomer has not been extensively reported, its potential as a comonomer in the synthesis of functional polymers and oligomers is significant.

The incorporation of the 2,4-di-tert-butylphenoxy side chains into a polymer backbone could lead to materials with enhanced thermal stability, solubility in organic solvents, and specific optical or electronic properties. mdpi.com For instance, polymers containing bulky side groups often exhibit altered chain packing and morphology, which can be advantageous in applications such as gas separation membranes or soluble organic semiconductors. The synthesis of peroxy oligomers has been explored using related epoxy-peroxypropane compounds, indicating the potential for creating reactive oligomers from functionalized building blocks. scispace.comresearchgate.net

Integration into Novel Functional Materials and Organic Electronics

The electronic properties of the 2,4-di-tert-butylphenyl group suggest potential applications for 3-(2,4-Di-tert-butylphenoxy)propanenitrile in the field of organic electronics. Bulky substituents like tert-butyl groups are known to improve the solubility and processability of organic semiconductors without significantly altering their electronic energy levels. mdpi.comnih.gov This is a crucial aspect for the fabrication of devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.org

While research on this specific molecule is limited, studies on similar structures provide valuable insights. For example, phthalonitriles bearing di-tert-butylphenoxy substituents have been used as precursors for phthalocyanines, which are well-known organic semiconductors with applications in various electronic devices. researchgate.net The nitrile group in 3-(2,4-Di-tert-butylphenoxy)propanenitrile could potentially be trimerized to form triazine rings, another class of electron-deficient building blocks for organic electronic materials.

Table 2: Potential Applications in Functional Materials

| Application Area | Rationale |

| Organic Semiconductors | Improved solubility and stability from di-tert-butylphenoxy group. |

| Polymer Dielectrics | High thermal stability and potential for low dielectric loss. |

| Luminescent Materials | The phenoxy-nitrile structure could be a core for fluorescent molecules. |

Ligand Design and Catalytic Applications in Transition Metal Chemistry

The nitrogen atom of the nitrile group and the oxygen atom of the phenoxy ether in 3-(2,4-Di-tert-butylphenoxy)propanenitrile can act as donor atoms for metal coordination, making it a potential ligand for transition metal catalysts. The design of ligands is crucial in catalysis as it can tune the steric and electronic properties of the metal center, thereby influencing the activity, selectivity, and stability of the catalyst. rsc.org

The bulky 2,4-di-tert-butylphenoxy group can create a specific steric environment around the metal center, which can be beneficial for controlling the selectivity of catalytic reactions. For example, in polymerization catalysis, the steric bulk of the ligand can influence the tacticity of the resulting polymer. While direct applications of this compound in catalysis are not yet established, the synthesis of metal complexes with ligands derived from similar sterically hindered phenols is a well-explored area. researchgate.net The development of manganese complexes with azamacrocyclic ligands for oxidative catalysis highlights the importance of ligand design in creating efficient and selective catalysts. nih.gov

Future Research Trajectories and Contemporary Challenges in Phenoxypropanenitrile Chemistry

Development of Green Chemistry Principles in Synthesis

The traditional synthesis of phenoxypropanenitriles often involves the cyanoethylation of phenols with acrylonitrile (B1666552), a reaction that has historically utilized harsh bases and volatile organic solvents. The application of green chemistry principles is crucial to mitigate the environmental impact of these processes. Future research is increasingly focused on developing more sustainable synthetic routes.

Key areas of development in the green synthesis of compounds like 3-(2,4-Di-tert-butylphenoxy)propanenitrile include:

Eco-Friendly Solvents: A significant shift is underway from conventional volatile organic compounds (VOCs) to greener alternatives. Research into the use of ionic liquids, supercritical fluids, and bio-based solvents for cyanoethylation reactions is gaining traction. mdpi.com For instance, CO2-switchable solvent systems have been explored for the homogeneous cyanoethylation of cellulose, offering a pathway to easier downstream processing and avoiding water-induced side reactions. beilstein-journals.orgdigitellinc.comdigitellinc.com While not yet specifically applied to 3-(2,4-Di-tert-butylphenoxy)propanenitrile, these solvent systems present a promising avenue for future investigation.

Waste Reduction and Atom Economy: The twelve principles of green chemistry emphasize waste prevention and maximizing the incorporation of all materials used in the process into the final product (atom economy). rsc.orgbldpharm.comrsc.org Future synthetic strategies will likely focus on catalytic processes that minimize the formation of byproducts and allow for the recycling of catalysts and solvents. mdpi.com For example, solvent-free cyanoethylation of alcohols using recyclable polymer resins like Amberlyst A-21 has been demonstrated, offering a potential template for the greener synthesis of phenoxypropanenitriles. researchgate.net

Use of Renewable Feedstocks: While the core aromatic structure of 3-(2,4-Di-tert-butylphenoxy)propanenitrile is derived from petrochemical sources, there is a broader trend in green chemistry towards utilizing renewable feedstocks. bldpharm.com Research into the synthesis of phenolic derivatives from bio-based furanic compounds could, in the long term, provide more sustainable pathways to the phenol (B47542) starting materials required for this class of compounds. researchgate.netresearchgate.net

| Green Chemistry Approach | Potential Application in Phenoxypropanenitrile Synthesis | Anticipated Benefits |

| Use of Greener Solvents | Replacement of traditional solvents with ionic liquids, supercritical CO2, or CO2-switchable solvents. | Reduced VOC emissions, improved reaction control, and easier product separation. |

| Solvent-Free Reactions | Employing solid-supported catalysts or high-temperature melt conditions. | Elimination of solvent waste, simplified workup procedures, and potentially higher reaction rates. |

| Catalyst Recycling | Development of heterogeneous or magnetically separable catalysts. | Reduced catalyst waste, lower process costs, and improved sustainability. |

| Renewable Starting Materials | Deriving the phenol component from biomass sources like lignin. | Reduced reliance on fossil fuels and a more sustainable chemical industry. |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of 3-(2,4-Di-tert-butylphenoxy)propanenitrile, which involves the O-alkylation of the sterically hindered 2,4-di-tert-butylphenol (B135424), presents a significant challenge in achieving high efficiency and selectivity. The bulky tert-butyl groups can impede the approach of reactants to the phenolic oxygen, necessitating the development of highly active and selective catalytic systems.

Future research in this area is directed towards:

Heterogeneous Catalysts: There is a growing interest in replacing homogeneous catalysts with heterogeneous alternatives to simplify catalyst separation and recycling. eeer.org Materials such as modified hydrotalcites, zeolites, and functionalized mesoporous silica (B1680970) are being investigated for their potential in catalyzing the alkylation of phenols. researchgate.net For instance, mesoporous molecular sieves containing tungstophosphoric acid (TPA-SBA-15) have shown high catalytic ability in the alkylation of phenol. researchgate.net La-modified Ce/γ-Al2O3 has also been explored for the catalytic ozonation of phenol, demonstrating the potential of mixed metal oxides in activating phenolic compounds. nih.gov

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers the potential for highly selective transformations under mild reaction conditions. Nitrilases, for example, are enzymes that can catalyze the conversion of nitriles to carboxylic acids and ammonia (B1221849), and their application in organic synthesis is an active area of research. nih.gov While direct enzymatic synthesis of phenoxypropanenitriles is not yet established, the development of novel enzymes for C-O bond formation could provide a green and highly selective route to these compounds. Recent advancements in the use of aldoxime dehydratases for the cyanide-free synthesis of nitriles from readily available aldoximes in water also present a promising sustainable alternative. mdpi.com

Nanocatalysts: Nanomaterials are being explored as catalysts due to their high surface-area-to-volume ratio and unique electronic properties. mdpi.com Iron-based nanoparticles, for example, have been used in heterogeneous Fenton oxidation processes for the degradation of phenolic compounds. eeer.org The development of nanocatalysts specifically designed for the cyanoethylation of sterically hindered phenols could lead to significant improvements in reaction rates and yields.

| Catalyst Type | Potential Advantages for Phenoxypropanenitrile Synthesis | Research Focus |

| Heterogeneous Catalysts | Ease of separation and recyclability, improved process sustainability. | Development of porous materials with tailored active sites for sterically hindered phenols. |

| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions, environmentally benign. | Engineering of novel enzymes for selective O-alkylation of phenols with acrylonitrile. |

| Nanocatalysts | High catalytic activity due to large surface area, potential for unique reactivity. | Synthesis of shape- and size-controlled nanoparticles for enhanced catalytic performance. |

| Organocatalysts | Metal-free, often less sensitive to air and moisture. | Design of small organic molecules that can catalyze the cyanoethylation of bulky phenols. |

Design and Synthesis of Next-Generation Phenoxy-Nitrile Scaffolds with Tunable Reactivity

The phenoxy-nitrile scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. nih.govnih.govrsc.org The nitrile group is a versatile functional handle that can participate in various chemical transformations and can also act as a bioisostere for other functional groups. nih.govsciety.org The 2,4-di-tert-butylphenyl moiety, with its bulky and lipophilic nature, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Future research in this area will likely focus on:

Scaffold Diversification: The synthesis of libraries of phenoxy-nitrile derivatives with variations in the substitution pattern on the aromatic ring will be crucial for exploring their potential in drug discovery. The introduction of different functional groups can modulate the electronic properties, solubility, and biological activity of the scaffold.

Tunable Reactivity of the Nitrile Group: The nitrile group can be transformed into a variety of other functional groups, such as amines, amides, carboxylic acids, and tetrazoles. Research into the selective transformation of the nitrile in the presence of other functional groups will be important for the development of complex molecules based on the phenoxy-nitrile scaffold. The reactivity of the nitrile can be tuned by the electronic nature of the substituents on the phenoxy ring.

Structure-Activity Relationship (SAR) Studies: Systematic studies of the relationship between the structure of phenoxy-nitrile derivatives and their biological activity will be essential for the rational design of new drug candidates. The bulky di-tert-butyl substitution pattern provides a unique steric and electronic environment that can be exploited to achieve high selectivity for specific biological targets.

| Scaffold Modification | Desired Outcome | Potential Applications |

| Varying Aromatic Substituents | Modulation of electronic and steric properties. | Optimization of binding affinity and selectivity for biological targets. |

| Introducing Flexible Linkers | Altering the conformational properties of the molecule. | Improving drug-like properties and accessing different binding pockets. |

| Bioisosteric Replacement of the Nitrile | Modifying pharmacokinetic properties and metabolic stability. | Development of compounds with improved bioavailability and reduced toxicity. |

| Appending Pharmacophoric Groups | Introducing additional interactions with the biological target. | Enhancing potency and efficacy of drug candidates. |

Application of Artificial Intelligence and Machine Learning in Synthetic Route Prediction and Optimization

Future applications of AI and ML in the context of phenoxypropanenitrile chemistry include:

Retrosynthetic Analysis: AI-powered tools can analyze a target molecule and propose a series of chemical reactions to synthesize it from commercially available starting materials. This can help chemists to identify novel and more efficient synthetic routes.

Reaction Condition Optimization: Machine learning models can be trained on large datasets of chemical reactions to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for a given transformation. beilstein-journals.orgrsc.org This can significantly reduce the number of experiments required to optimize a reaction, saving time and resources. For sterically hindered substrates like 2,4-di-tert-butylphenol, predicting successful reaction conditions is particularly challenging and therefore a prime area for AI application.

Predictive Modeling of Reactivity: ML models can be developed to predict the reactivity and selectivity of different phenoxy-nitrile scaffolds in various chemical reactions. This can guide the design of new derivatives with desired chemical properties.

De Novo Drug Design: Generative AI models can be used to design novel phenoxy-nitrile scaffolds with predicted biological activity against a specific target. This can accelerate the early stages of drug discovery.

| AI/ML Application | Description | Impact on Phenoxypropanenitrile Chemistry |

| Retrosynthesis Prediction | AI algorithms suggest synthetic pathways from target to starting materials. | Discovery of novel and more efficient routes to 3-(2,4-Di-tert-butylphenoxy)propanenitrile and its derivatives. |

| Reaction Optimization | ML models predict optimal catalysts, solvents, and temperatures for a given reaction. | Faster and more resource-efficient development of synthetic protocols, especially for challenging reactions involving sterically hindered substrates. |

| Property Prediction | Models predict physicochemical and biological properties of novel compounds. | Rational design of next-generation phenoxy-nitrile scaffolds with desired characteristics. |

| Automated Synthesis | Integration of AI with robotic platforms for the automated synthesis of compounds. | High-throughput synthesis and screening of phenoxy-nitrile libraries for drug discovery. |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3-(2,4-Di-tert-butylphenoxy)propanenitrile in laboratory settings?

- Methodological Answer : Researchers must wear PPE (protective glasses, gloves, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Waste should be segregated into halogenated solvent containers and disposed via licensed chemical waste services to minimize environmental contamination. Regularly review SDS sheets for updates on toxicity profiles .

Q. How can researchers optimize the synthesis of 3-(2,4-Di-tert-butylphenoxy)propanenitrile to improve yield and purity?

- Methodological Answer : Employ stepwise purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and monitor reaction progress using TLC. Optimize reaction conditions (temperature, catalyst loading) based on precedents for similar nitrile derivatives, such as adjusting tert-butylphenol stoichiometry to reduce side products .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer : Use - and -NMR to confirm the nitrile group (δ ~110-120 ppm in ) and tert-butyl substituents. X-ray crystallography (as in ) resolves steric effects of the bulky 2,4-di-tert-butylphenoxy group. FT-IR can validate the C≡N stretch (~2240 cm) .

Advanced Research Questions

Q. What catalytic strategies enable stereoselective modifications of 3-(2,4-Di-tert-butylphenoxy)propanenitrile?

- Methodological Answer : Asymmetric catalysis (e.g., chiral phosphine ligands in palladium-catalyzed cross-couplings) can introduce stereocenters. For example, Ir(III)-based catalysts (similar to ) may facilitate enantioselective C–H functionalization at the propanenitrile backbone .

Q. How does this compound interact with biological targets, such as enzymes or lipid membranes?

- Methodological Answer : Conduct molecular docking studies to predict binding affinities with cytochrome P450 enzymes (common in drug metabolism). Use fluorescence polarization assays to evaluate membrane permeability, referencing methods for analogous nitriles in . Environmental toxicity can be assessed via OECD 301D biodegradation tests .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can predict HOMO/LUMO distributions, crucial for understanding its reactivity in materials science. Compare with X-ray charge density data (e.g., ) to validate computational models .

Q. How can this compound be tailored for advanced material applications, such as organic electronics?

- Methodological Answer : Modify the tert-butylphenoxy group to enhance solubility in non-polar solvents (critical for thin-film fabrication). Test charge transport properties via cyclic voltammetry and UV-vis spectroscopy, as demonstrated for fluorinated nitriles in .

Q. What advanced analytical techniques are required to detect trace impurities in high-purity samples?

- Methodological Answer : Use LC-MS (ESI+ mode) with a C18 column to identify sub-1% impurities. Validate against NIST reference standards ( ) for accurate quantification. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks .

Notes on Data Contradictions and Reliability

- Synthesis protocols in and highlight varying yields based on solvent polarity; researchers should empirically test solvent systems (e.g., DMF vs. THF) for optimal results.

- Environmental persistence data ( vs. 17) suggests conflicting biodegradation rates; follow EPA guidelines for region-specific ecotoxicity assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.